![molecular formula C28H46O4 B1437477 Phthalic Acid Didecyl Ester D4 CAS No. 1276197-18-2](/img/structure/B1437477.png)
Phthalic Acid Didecyl Ester D4
Overview
Description
Phthalic Acid Didecyl Ester D4, also known as didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, is a derivative of phthalic acid . It has a molecular formula of C28H46O4.
Synthesis Analysis
Phthalic acid esters, including Phthalic Acid Didecyl Ester D4, are synthesized from phthalic anhydride and specific alcohols by Fischer esterification .Molecular Structure Analysis
The molecular structure of Phthalic Acid Didecyl Ester D4 is represented by the formula C28H46O4 . The IUPAC Standard InChI is InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 .Scientific Research Applications
Analytical Chemistry:
Didecyl phthalate-d4 may be used as a standard or reference material in analytical methods such as gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of phthalates in various materials .
Material Science:
Given its structural similarity to other phthalates, it could be studied for its plasticizing properties in PVC and other polymers, potentially for cable insulation and foils .
Mechanism of Action
Target of Action
Didecyl phthalate-d4, also known as Phthalic Acid Didecyl Ester D4, is a deuterium-labeled version of Didecyl phthalate It’s known that phthalates, in general, are primarily used as plasticizers and have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
The incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, as seen in didecyl phthalate-d4, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
While specific biochemical pathways involving Didecyl phthalate-d4 are not explicitly mentioned in the available literature, a related compound, dioctyl phthalate (DEHP), has been studied. DEHP was found to be decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening
Pharmacokinetics
It’s known that the deuteration of drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The use of deuterium-labeled compounds like didecyl phthalate-d4 in drug development can help in the quantitation of the drug molecules, which could provide valuable insights into their effects .
Action Environment
It’s known that phthalates are very persistent and almost ubiquitous, primarily due to their large production quantities and numerous possibilities for use . This suggests that environmental factors could potentially influence the action of Didecyl phthalate-d4.
properties
IUPAC Name |
didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3/i17D,18D,21D,22D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIBJVOPLXHHGS-BHGUTAGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCC)C(=O)OCCCCCCCCCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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